

# 3-chlorobenzofuran chemical properties and reactivity

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## An In-Depth Technical Guide to the Chemical Properties and Reactivity of 3-Chlorobenzofuran

**Abstract:** The benzofuran scaffold is a privileged heterocyclic motif integral to numerous natural products and pharmacologically active compounds.[1][2][3] Its derivatives have garnered significant attention for their broad spectrum of biological activities, including antitumor, antibacterial, and antiviral properties.[3] This guide focuses on a specific, synthetically valuable derivative: **3-chlorobenzofuran**. The introduction of a chlorine atom at the 3-position significantly influences the molecule's electronic properties and reactivity, creating a versatile building block for drug discovery and organic synthesis. This document provides a comprehensive overview of the physicochemical properties, key synthetic methodologies, and characteristic reactivity of the **3-chlorobenzofuran** core, intended for researchers, medicinal chemists, and professionals in drug development.

## Physicochemical and Spectroscopic Properties

The **3-chlorobenzofuran** core is an aromatic heterocyclic compound. The physical properties of the parent **3-chlorobenzofuran** are not extensively documented in readily available databases, but data for its derivatives are well-reported in synthetic literature.

Table 1: Core Physicochemical Properties of **3-Chlorobenzofuran**

Property	Value	Source
Molecular Formula	C <sub>8</sub> H <sub>5</sub> ClO	<a href="#">[4]</a> <a href="#">[5]</a>
Molecular Weight	152.58 g/mol	<a href="#">[4]</a>
CAS Number	63361-59-1	<a href="#">[5]</a>
IUPAC Name	3-chlorobenzofuran	<a href="#">[5]</a>
Melting Point	Not available	<a href="#">[4]</a>
Boiling Point	Not available	<a href="#">[4]</a>

## Spectroscopic Characterization

Spectroscopic analysis is crucial for the unambiguous identification of **3-chlorobenzofuran** and its derivatives. The following provides an overview of expected spectral features based on data from synthesized analogues.[\[1\]](#)[\[6\]](#)

- <sup>1</sup>H NMR Spectroscopy: The proton NMR spectrum is characterized by signals in the aromatic region, typically between  $\delta$  7.0 and 8.0 ppm. The protons on the benzene ring will exhibit coupling patterns (e.g., multiplets, doublets) dependent on their substitution. For a 2-substituted derivative, the proton at the C4 position often appears as a multiplet around  $\delta$  7.5-7.6 ppm.[\[6\]](#)
- <sup>13</sup>C NMR Spectroscopy: The carbon NMR spectrum will show signals for the eight carbon atoms. Key signals include those for the chlorinated carbon (C3) and the oxygen-bearing carbon (C7a), which are influenced by the electronegativity of the adjacent heteroatoms. In one derivative, the C3 signal appeared at  $\delta$  111.7 ppm.[\[6\]](#)
- Infrared (IR) Spectroscopy: The IR spectrum provides information on functional groups. Key stretches for **3-chlorobenzofuran** derivatives include C-Cl stretching, typically observed around 750  $\text{cm}^{-1}$ , and C=C aromatic stretching near 1600  $\text{cm}^{-1}$ .[\[1\]](#) If carbonyl groups are present, such as in **3-chlorobenzofuran-2-carbaldehyde**, a strong C=O stretch will be visible around 1680  $\text{cm}^{-1}$ .[\[1\]](#)
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. The presence of chlorine is readily identified by the characteristic

M+2 isotopic peak, where the ratio of the M and M+2 peaks is approximately 3:1 due to the natural abundance of  $^{35}\text{Cl}$  and  $^{37}\text{Cl}$  isotopes.

## Synthesis of the 3-Chlorobenzofuran Scaffold

The synthesis of the **3-chlorobenzofuran** core can be achieved through several strategic approaches. These methods often involve cyclization reactions where the chlorine atom is introduced either before or during the formation of the furan ring.

## Vilsmeier-Haack Approach for 2-Formyl Derivatives

A common and versatile entry point to functionalized **3-chlorobenzofurans** is the synthesis of **3-chlorobenzofuran-2-carbaldehyde**. This is achieved via a Vilsmeier-Haack reaction, which involves formylation and cyclization.[\[1\]](#)[\[7\]](#)

Experimental Protocol: Synthesis of **3-Chlorobenzofuran-2-carbaldehyde**[\[1\]](#)

- Reagent Preparation: Prepare the Vilsmeier reagent by adding phosphorus oxychloride ( $\text{POCl}_3$ ) to dimethylformamide (DMF) at 0-5 °C.[\[1\]](#)[\[7\]](#)
- Initial Reaction: A solution of 2-(2-carboxyphenoxy)acetic acid in DMF is added dropwise to the freshly prepared Vilsmeier reagent at 0 °C with constant stirring.
- Heating: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gradually heated to 90 °C. The reaction is maintained at this temperature for approximately 6 hours.
- Work-up: Upon completion (monitored by TLC), the mixture is cooled and poured onto crushed ice with vigorous stirring.
- Isolation: The resulting solid precipitate is collected by filtration, washed extensively with water, and recrystallized from ethanol to yield the pure product.

Causality Insight: The Vilsmeier reagent acts as both the formylating agent and the dehydrating agent required for the cyclization. The reaction proceeds through the formation of a chloro-iminium species which facilitates the ring closure and subsequent chlorination at the 3-position.

# TMSCl-Mediated Annulation for 2-Substituted Derivatives

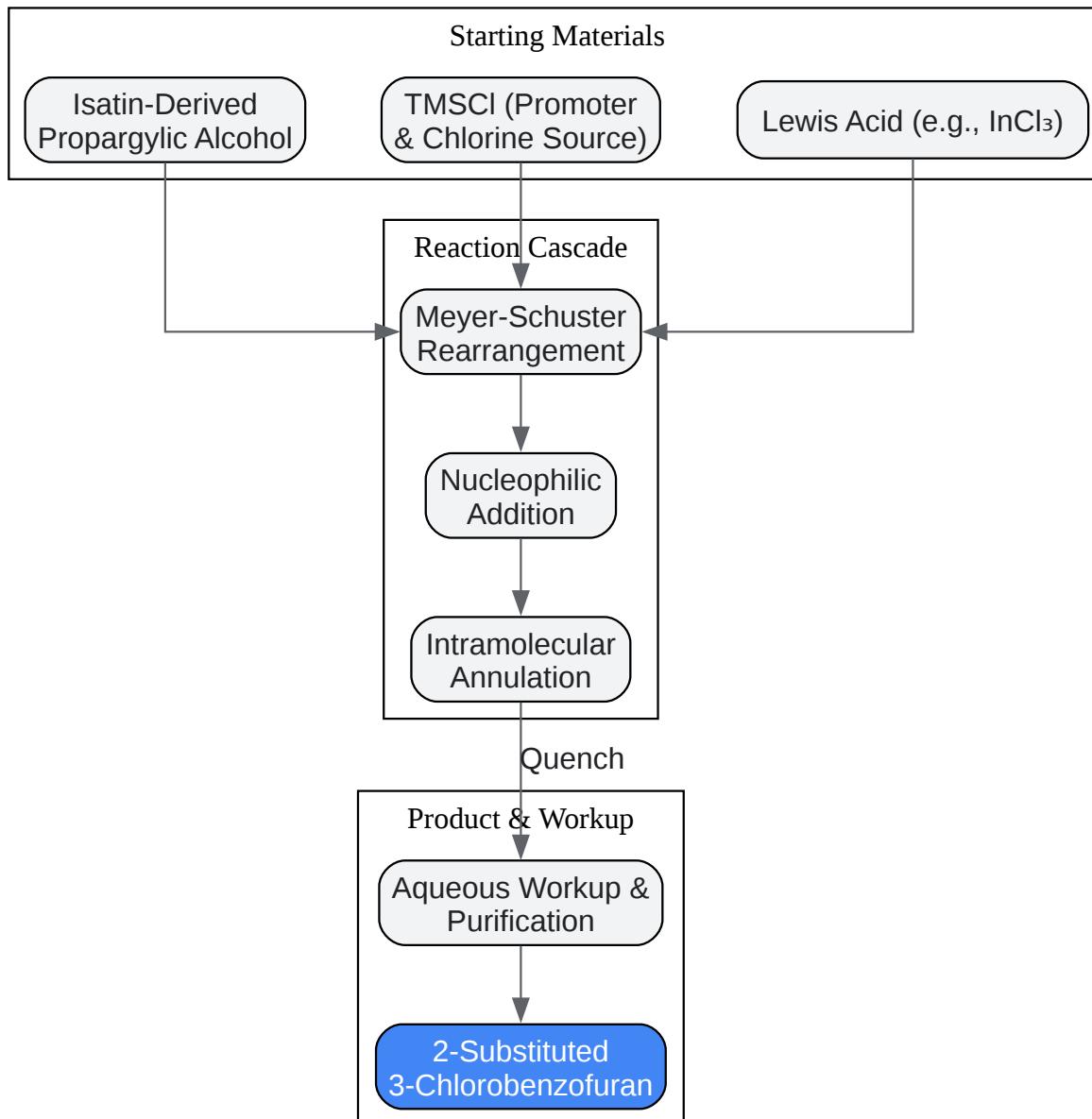
A modern and efficient method for synthesizing 2-substituted **3-chlorobenzofurans** involves a cascade annulation of isatin-derived propargylic alcohols, mediated by chlorotrimethylsilane (TMSCl).<sup>[6]</sup> This protocol is notable for its operational simplicity and the dual role of TMSCl.

Experimental Protocol: TMSCl-Mediated Synthesis of 2-Substituted **3-Chlorobenzofurans**<sup>[6]</sup>

- Setup: To a flame-dried Schlenk tube under an inert atmosphere (e.g., Argon), add the isatin-derived propargylic alcohol substrate.
- Reagent Addition: Add dry solvent (e.g., 1,2-dichloroethane) followed by the sequential addition of TMSCl and a Lewis acid catalyst (e.g.,  $\text{InCl}_3$ ).
- Reaction: Stir the reaction mixture at room temperature for the time specified by the reaction progress (typically monitored by TLC).
- Quenching: Once the reaction is complete, quench the mixture by adding a saturated aqueous solution of  $\text{NaHCO}_3$ .
- Extraction & Purification: Extract the aqueous layer with an organic solvent (e.g., dichloromethane). The combined organic layers are then dried over anhydrous  $\text{Na}_2\text{SO}_4$ , filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Causality Insight: In this elegant cascade, TMSCl serves a dual purpose. It acts as a promoter for a Meyer-Schuster rearrangement of the propargylic alcohol and subsequently serves as the chlorine source for the intramolecular annulation step that forms the chlorinated furan ring.<sup>[6]</sup>

Diagram 1: TMSCl-Mediated Synthesis Workflow



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Caption: Workflow for the synthesis of 2-substituted **3-chlorobenzofurans**.

## Chemical Reactivity of 3-Chlorobenzofuran

The reactivity of the **3-chlorobenzofuran** ring is dictated by the interplay between the electron-rich furan system, the fused aromatic benzene ring, and the electron-withdrawing chloro-substituent at the C3 position.

## Electrophilic Aromatic Substitution

The benzofuran ring is generally susceptible to electrophilic attack. Theoretical and experimental studies show that electrophilic substitution on the parent benzofuran ring preferentially occurs at the C2 position due to the formation of a more stable cationic intermediate (a  $\sigma$ -complex) where the positive charge is stabilized by the adjacent benzene ring.<sup>[8]</sup> However, when the C2 position is blocked, or under specific conditions, reaction at C3 can occur.<sup>[8]</sup>

In the case of **3-chlorobenzofuran**, the C3 position is occupied. Electrophilic attack would be directed to the C2 position or the benzene ring. For instance, Vilsmeier formylation of certain benzofurans can occur at the C2 position.<sup>[9]</sup> The chlorine at C3 acts as a deactivating group through its inductive effect but can also donate electron density via resonance, influencing the overall regioselectivity.<sup>[10]</sup>

## Nucleophilic Substitution and Functionalization

The C-Cl bond at the 3-position of the benzofuran ring is generally unreactive towards direct nucleophilic aromatic substitution due to the electron-rich nature of the heterocycle. However, the reactivity can be enhanced by the presence of strong electron-withdrawing groups on the ring.

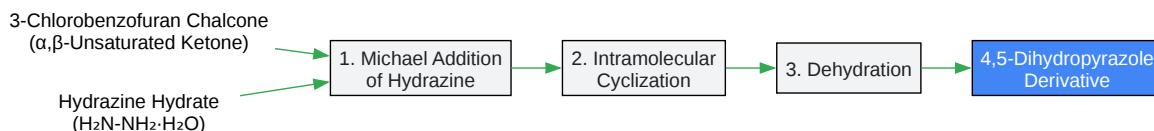
A more common strategy for functionalization involves reactions on a side chain attached to the benzofuran core. For example, a 3-methylbenzofuran can be brominated at the methyl group using N-bromosuccinimide (NBS) to form a 3-(bromomethyl)benzofuran intermediate.<sup>[11]</sup> This electrophilic carbon is then highly susceptible to nucleophilic substitution by various nucleophiles, such as morpholine, allowing for the synthesis of diverse derivatives.<sup>[11]</sup>

**Causality Insight:** The Hard and Soft Acids and Bases (HSAB) principle can guide reactivity. In the case of the 3-(bromomethyl)benzofuran intermediate, a soft nucleophile like an iodide ion can displace the bromide (a good leaving group) to form an even better leaving group (iodide), thereby accelerating the subsequent substitution by another nucleophile.<sup>[11]</sup>

## Cycloaddition Reactions

Benzofurans can participate as the  $4\pi$ -component in Diels-Alder [4+2] cycloadditions and as a  $2\pi$ -component in [3+2] cycloadditions.<sup>[12][13]</sup> The synthesis of **3-chlorobenzofuran** derivatives bearing a pyrazole ring demonstrates this reactivity. Starting from a **3-chlorobenzofuran-2-carbaldehyde**, a chalcone intermediate is formed. This  $\alpha,\beta$ -unsaturated ketone system can then undergo a [3+2] cycloaddition reaction with hydrazine hydrate to form a 4,5-dihydropyrazole ring.<sup>[1]</sup>

Diagram 2: [3+2] Cycloaddition for Pyrazole Synthesis



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Caption: Mechanism for forming a pyrazole ring via [3+2] cycloaddition.

## Applications in Medicinal Chemistry

The **3-chlorobenzofuran** scaffold is a key component in the design of novel therapeutic agents. A notable application is in the development of antitubercular agents.<sup>[1]</sup> A series of **3-chlorobenzofuran** derivatives linked to pyrazole moieties were synthesized and evaluated against *Mycobacterium tuberculosis* H37RV strains. Several of these compounds exhibited excellent inhibitory potential, with some showing  $IC_{50}$  values in the micromolar range, highlighting the promise of this scaffold in addressing multidrug-resistant tuberculosis.<sup>[1]</sup> The lipophilicity conferred by the chloro-substituent can be a crucial factor in enhancing the penetration of molecules into bacterial cells.<sup>[7]</sup>

## Safety and Handling

While a specific Safety Data Sheet (SDS) for **3-chlorobenzofuran** is not readily available, general precautions for handling chlorinated heterocyclic compounds should be strictly followed.

- Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[14][15]
- Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[15][16] Avoid contact with skin and eyes.[14][15]
- Irritation: Related compounds are known to cause skin and serious eye irritation.[14] In case of contact, rinse the affected area thoroughly with water.[14][17]
- Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[18]

## Conclusion

**3-Chlorobenzofuran** is a valuable and reactive heterocyclic scaffold with significant potential in organic synthesis and medicinal chemistry. Its synthesis is accessible through established methods like the Vilsmeier-Haack reaction and modern cascade annulations. The chlorine atom at the C3 position modulates the electronic properties of the benzofuran ring, influencing its reactivity in electrophilic, nucleophilic, and cycloaddition reactions. The demonstrated success of its derivatives as potent antitubercular agents underscores the importance of continued research into the chemistry and biological applications of this versatile molecule.

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- To cite this document: BenchChem. [3-chlorobenzofuran chemical properties and reactivity]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1601996#3-chlorobenzofuran-chemical-properties-and-reactivity>

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